![molecular formula C11H11NO2 B14462054 2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate CAS No. 67209-49-8](/img/structure/B14462054.png)
2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate is a chemical compound known for its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is characterized by a rigid, cage-like structure. The presence of a cyano group and an acetate ester makes this compound interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.2]octa-5,7-diene core, which can be achieved through a Diels-Alder reaction between cyclohexadiene and a suitable dienophile. The cyano group is then introduced via a nucleophilic substitution reaction, and the acetate ester is formed through esterification with acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the highest purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Products may include 2-cyanobicyclo[2.2.2]octa-5,7-dien-2-ol or 2-cyanobicyclo[2.2.2]octa-5,7-dien-2-one.
Reduction: The major product is 2-aminobicyclo[2.2.2]octa-5,7-dien-2-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The acetate ester can be hydrolyzed to release acetic acid, which may participate in further biochemical reactions. The rigid bicyclic structure allows for specific binding interactions with enzymes and receptors, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylbicyclo[2.2.2]octa-5,7-diene: Similar structure but with an acetyl group instead of a cyano group.
2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl methanol: Similar structure but with a hydroxyl group instead of an acetate ester.
Uniqueness
2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate is unique due to the combination of its cyano and acetate functional groups, which provide distinct reactivity and potential for diverse applications. The rigid bicyclic structure also contributes to its specificity in binding interactions, making it valuable for targeted research and industrial applications .
Eigenschaften
CAS-Nummer |
67209-49-8 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
(2-cyano-2-bicyclo[2.2.2]octa-5,7-dienyl) acetate |
InChI |
InChI=1S/C11H11NO2/c1-8(13)14-11(7-12)6-9-2-4-10(11)5-3-9/h2-5,9-10H,6H2,1H3 |
InChI-Schlüssel |
MSJVNQALNHWZJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1(CC2C=CC1C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


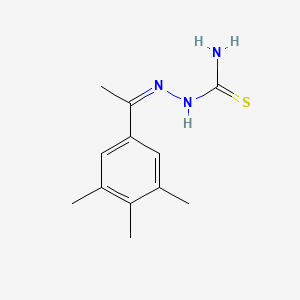



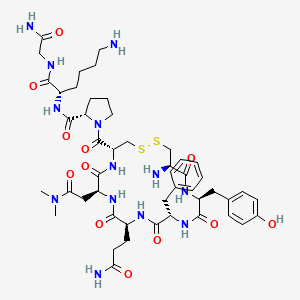



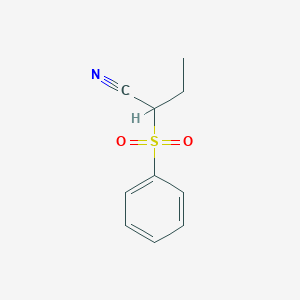
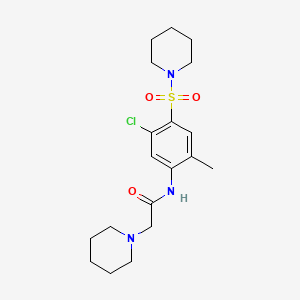
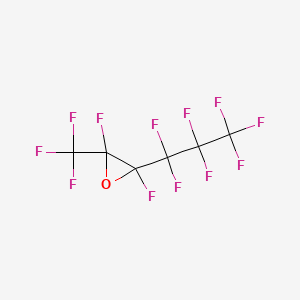
![ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate](/img/structure/B14462029.png)


